molecular formula C10H18O B12653239 2,7-Dimethyloct-6-en-4-one CAS No. 66471-49-6

2,7-Dimethyloct-6-en-4-one

Cat. No.: B12653239
CAS No.: 66471-49-6
M. Wt: 154.25 g/mol
InChI Key: FLWSXFDNJHUPRX-UHFFFAOYSA-N
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Description

2,7-Dimethyloct-6-en-4-one is an organic compound with the molecular formula C10H18O It is a ketone with a unique structure that includes a double bond and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyloct-6-en-4-one can be achieved through several methods. One common approach involves the use of isobutyl methyl ketone as a starting material. The key step in this synthesis is an extension of the Carroll reaction, which allows for the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyloct-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,7-Dimethyloct-6-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethyloct-6-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

66471-49-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,7-dimethyloct-6-en-4-one

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3

InChI Key

FLWSXFDNJHUPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC=C(C)C

Origin of Product

United States

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